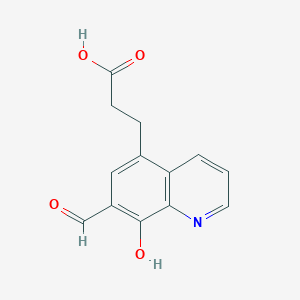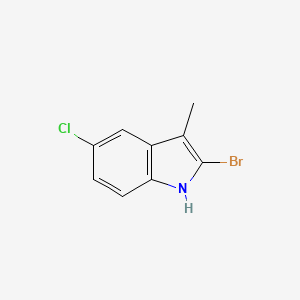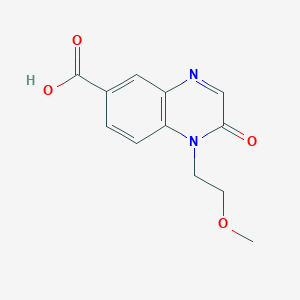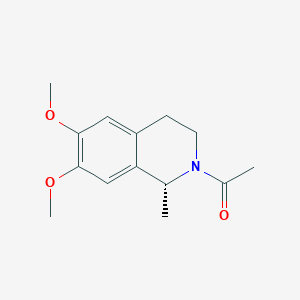
4-Chloropyridine-3-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloropyridine-3-sulfonyl chloride hydrochloride can be synthesized through the reaction of 4-chloropyridine with sulfuryl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloropyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperature conditions and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with an amine can produce a sulfonamide derivative .
Aplicaciones Científicas De Investigación
4-Chloropyridine-3-sulfonyl chloride hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-chloropyridine-3-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 4-position.
3-Sulfonyl Chloride Pyridine: Another derivative with a sulfonyl chloride group at the 3-position but without the chlorine atom at the 4-position.
Uniqueness
4-Chloropyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile in chemical synthesis .
Propiedades
Fórmula molecular |
C5H4Cl3NO2S |
|---|---|
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
4-chloropyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H;1H |
Clave InChI |
MSIYZHKSOISDGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)
![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)

![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)










